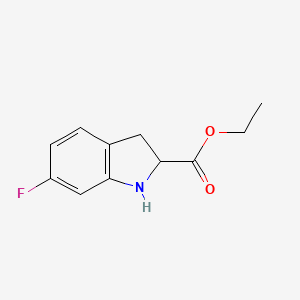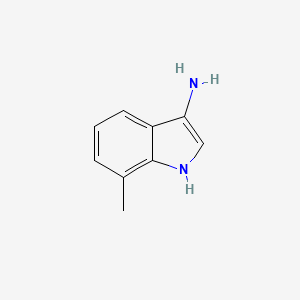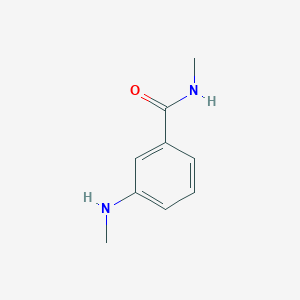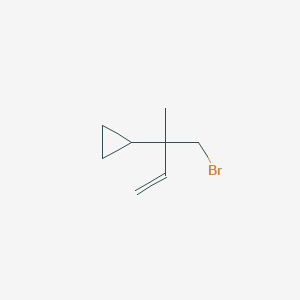![molecular formula C11H22N2O B13207105 N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide](/img/structure/B13207105.png)
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use . It is known for its unique structure, which includes a cyclopentyl ring and an aminomethyl group, making it a valuable compound in various scientific studies .
Méthodes De Préparation
The synthesis of N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide involves several steps. One common synthetic route includes the reaction of cyclopentylamine with 2,2-dimethylpropanoyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The product is then purified using standard techniques such as recrystallization or chromatography .
the synthesis can be scaled up using similar reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: Although not used directly in medicine, it serves as a precursor for the development of potential therapeutic agents.
Industry: In industrial research, it is used to develop new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects . The compound’s cyclopentyl ring provides structural stability and enhances its binding affinity to the target sites .
Comparaison Avec Des Composés Similaires
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide can be compared with similar compounds such as:
N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide: This compound has a similar structure but with a methyl group instead of a dimethyl group.
N-[3-(Aminomethyl)cyclopentyl]-5-methylpyrimidin-2-amine: This compound contains a pyrimidine ring, which significantly alters its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various research applications .
Propriétés
Formule moléculaire |
C11H22N2O |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
N-[3-(aminomethyl)cyclopentyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
Clé InChI |
WQFGIHQFHXARLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1CCC(C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B13207035.png)

![Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13207052.png)

amine](/img/structure/B13207070.png)
![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)
![N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)


![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)

![3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13207124.png)
